P2X4 Receptor Antagonism: Sub-Micromolar Potency Differentiates Piperidin-2-yl Scaffold from Closely Related Oxazole Derivatives
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid exhibits antagonist activity at the human P2X4 receptor with an IC50 of 108 nM in a functional calcium influx assay using 1321N1 cells [1]. This potency is notably superior to a structurally distinct oxazole-based P2X4 antagonist (compound 64) reported to have an IC50 of 8,000 nM (8 µM) in a similar functional assay format, representing a approximately 74-fold improvement [2]. This level of target engagement at sub-micromolar concentrations positions the compound as a viable starting point for neuropathic pain and inflammatory disease research where P2X4 modulation is therapeutically relevant.
| Evidence Dimension | Functional Antagonism of Human P2X4 Receptor (IC50) |
|---|---|
| Target Compound Data | 108 nM |
| Comparator Or Baseline | P2X4 antagonist-4 (compound 64): 8,000 nM |
| Quantified Difference | Approximately 74-fold greater potency (lower IC50) |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; assessed as inhibition of Mg-ATP-induced cytosolic calcium influx; compound pre-incubation period. |
Why This Matters
For procurement decisions in P2X4-targeted drug discovery programs, sub-micromolar potency in a relevant functional assay is a critical differentiator, enabling more efficient hit-to-lead optimization relative to weaker starting points.
- [1] BindingDB BDBM50506158 / CHEMBL4521594. Antagonist activity at human P2X4 receptor transfected in human 1321N1 cells. IC50 = 108 nM. View Source
- [2] TargetMol. P2X4 antagonist-4 (compound 64). P2X4R antagonist with IC50 of 8 µM. View Source
